2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide is a complex organic compound that features an indole nucleus, a benzyl group, and an imidazolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The next step involves the formation of the imidazolidinone ring, which can be achieved by reacting the indole derivative with an appropriate isocyanate or carbodiimide under controlled conditions . The final step is the coupling of the benzyl group and the acetamide moiety, which can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors . The imidazolidinone moiety can interact with various enzymes, potentially inhibiting their activity . The benzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
1-Benzyl-1H-indole-3-carboxylic acid: A compound with a similar benzyl-indole structure.
Imidazolidin-2-one: A compound with a similar imidazolidinone ring.
Uniqueness
2-[(4E)-4-[(1-Benzyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide is unique due to its combination of an indole nucleus, a benzyl group, and an imidazolidinone moiety. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C28H24N4O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[(4E)-4-[(1-benzylindol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H24N4O3/c1-19-11-13-22(14-12-19)29-26(33)18-32-27(34)24(30-28(32)35)15-21-17-31(16-20-7-3-2-4-8-20)25-10-6-5-9-23(21)25/h2-15,17H,16,18H2,1H3,(H,29,33)(H,30,35)/b24-15+ |
InChI Key |
RLDPBIZVAHBNKZ-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)NC2=O |
Origin of Product |
United States |
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